2-(pyrrolidin-3-yloxy)quinoline
Overview
Description
2-(pyrrolidin-3-yloxy)quinoline is a heterocyclic compound that features a quinoline core structure with a pyrrolidine ring attached via an oxygen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3-(2-Quinolinyloxy)-pyrrolidine is the Type II NADH-Dehydrogenase (NDH-2) enzyme . NDH-2 is an essential component of electron transfer in many microbial pathogens .
Mode of Action
The compound interacts with its target, NDH-2, by inhibiting its function . This inhibition disrupts the normal electron transfer process in the microbial pathogens, leading to their inability to grow and reproduce .
Biochemical Pathways
The affected pathway is the electron transfer chain in microbial pathogens. By inhibiting NDH-2, 3-(2-Quinolinyloxy)-pyrrolidine disrupts this pathway, leading to downstream effects such as the disruption of energy production and the growth of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth of microbial pathogens. By inhibiting NDH-2 and disrupting the electron transfer chain, the compound prevents the pathogens from producing energy and growing .
Action Environment
The action of 3-(2-Quinolinyloxy)-pyrrolidine can be influenced by various environmental factors. For instance, the overall charge of the compound was found to be one of the most important factors in determining its antibacterial activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-3-yloxy)quinoline typically involves the reaction of quinoline derivatives with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where a quinoline derivative with a leaving group (such as a halide) reacts with pyrrolidine in the presence of a base. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-3-yloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline derivatives.
Scientific Research Applications
2-(pyrrolidin-3-yloxy)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Quinoline derivatives: Compounds such as quinoline N-oxides and dihydroquinoline derivatives share the quinoline core structure.
Uniqueness
2-(pyrrolidin-3-yloxy)quinoline is unique due to the presence of both the quinoline and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-pyrrolidin-3-yloxyquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIJZVPGOJPQRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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